丁酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

科学研究应用

Sodium butyrate has a wide range of applications in scientific research:

Chemistry: It is used as an acylating reagent for phenols and other compounds.

Medicine: It is used in the treatment of various conditions, including spinal muscular atrophy and cancer Sodium butyrate enhances the cytotoxic effects of chemotherapeutic agents like etoposide in cancer treatment.

Industry: Sodium butyrate is used as a feed additive to improve gut health in animals.

生化分析

Biochemical Properties

Sodium butyrate interacts with various enzymes and proteins. Specifically, it inhibits class I histone deacetylase (HDAC) activity, specifically HDAC1, HDAC2, HDAC3 . This interaction with HDACs leads to histone hyperacetylation, a key process in the regulation of gene expression .

Cellular Effects

Sodium butyrate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation, inducing cell differentiation, and modulating gene expression . It also plays a role in histone acetylation, leading to alterations in several oncologic signaling pathways .

Molecular Mechanism

The molecular mechanism of sodium butyrate involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Sodium butyrate inhibits HDAC activity, which is estimated to affect the expression of only 2% of mammalian genes . This inhibition of HDAC activity results in histone hyperacetylation, a key process in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, sodium butyrate has been shown to have temporal effects on cellular function. For instance, it has been shown to reduce infarct volume and ameliorate sensory motor impairment in middle-aged female rats when measured at 2 and 5 days post middle cerebral artery occlusion (MCAo) .

Dosage Effects in Animal Models

The effects of sodium butyrate vary with different dosages in animal models. For instance, in a study on the effects of sodium butyrate in animal models of mania and depression, sodium butyrate reversed the depressive-like and manic-like behaviors evaluated in the animal models .

Metabolic Pathways

Sodium butyrate is involved in several metabolic pathways. It is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . It also plays a role in the regulation of glucose homeostasis and lipid metabolism .

Transport and Distribution

Sodium butyrate is transported and distributed within cells and tissues. A study has shown that oral intake of butyrate modulates the expression of genes encoding short-chain fatty acid (SCFA) transporters .

Subcellular Localization

It is known that sodium butyrate can influence the activity of enzymes and proteins within the cell, such as HDACs .

准备方法

合成路线和反应条件: 丁酸钠可以通过丁酸与氢氧化钠 (NaOH) 在水溶液中反应合成 . 反应通常通过将丁酸逐滴加入 NaOH 溶液中进行,然后蒸发水分并干燥得到最终产物 . 反应条件包括在加入过程中保持温度在 50°C 左右,然后在 70°C 下孵育几个小时 .

工业生产方法: 在工业环境中,丁酸钠的生产采用类似的方法,但规模更大。 该工艺包括将正丁酸溶解于水中,加热至 50°C,然后加入碳酸钠或氢氧化钠 . 反应在 80°C 下进行 1-1.5 小时,然后加入碳酸氢钠以稳定 pH 值 . 最终产物通过减压蒸馏和干燥获得 .

化学反应分析

反应类型: 丁酸钠会发生各种化学反应,包括:

常用试剂和条件:

还原: THF 中的 9-BBN 用于还原反应.

取代: 离子液体基氯亚胺试剂用于酯化反应.

主要产物:

4. 科研应用

丁酸钠在科研中有广泛的应用:

相似化合物的比较

丁酸钠通常与其他短链脂肪酸 (SCFA) 如乙酸和丙酸进行比较。 虽然所有 SCFA 对肠道健康都有有益的影响,但丁酸钠在其强大的 HDAC 抑制活性方面是独一无二的 . 类似的化合物包括:

丁酸钠因其强大的 HDAC 抑制活性及其在科研和医药中的广泛应用而脱颖而出。

属性

CAS 编号 |

156-54-7 |

|---|---|

分子式 |

C4H8NaO2 |

分子量 |

111.09 g/mol |

IUPAC 名称 |

sodium;butanoate |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6); |

InChI 键 |

SWEYNHYBJHPVJL-UHFFFAOYSA-N |

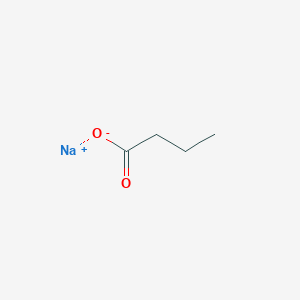

SMILES |

CCCC(=O)[O-].[Na+] |

手性 SMILES |

CCCC(=O)[O-].[Na+] |

规范 SMILES |

CCCC(=O)O.[Na] |

外观 |

Assay:≥95% (NMR)A crystalline solid |

熔点 |

251.0 °C |

Key on ui other cas no. |

156-54-7 |

物理描述 |

White powder; [MSDSonline] |

Pictograms |

Irritant; Health Hazard |

同义词 |

Acid, Butanoic Acid, Butyric Butanoic Acid Butyrate, Magnesium Butyrate, Sodium Butyric Acid Butyric Acid Magnesium Salt Butyric Acid, Sodium Salt Dibutyrate, Magnesium Magnesium Butyrate Magnesium Dibutyrate Sodium Butyrate |

蒸汽压力 |

0.00000015 [mmHg] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。